(4-Cyclopropylidenepiperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone
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Overview
Description
(4-Cyclopropylidenepiperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylidenepiperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Cyclopropylidenepiperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and other N-acylpiperidines share structural similarities with (4-Cyclopropylidenepiperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone.
Pyridine derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine, are structurally related.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(4-Cyclopropylidenepiperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include the formation of the piperidine and pyridine rings, followed by the cyclopropylidene group attachment. The reaction conditions often require specific catalysts and temperature controls to achieve optimal yields and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Research indicates that it may modulate signaling pathways associated with:
- Neurotransmitter Release : Potential effects on dopamine and serotonin pathways.
- Metabolic Regulation : Influence on lipid metabolism through modulation of nuclear receptors such as FXR (Farnesoid X receptor) .
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through the enhancement of serotonergic activity.
- Anti-inflammatory Properties : Evidence indicates that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound in various contexts:
- Case Study 1 : A study involving animal models demonstrated significant reductions in depressive-like behaviors following administration of the compound, correlating with increased levels of serotonin in the brain.
- Case Study 2 : In vitro experiments showed that the compound inhibited pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.
Research Findings
Study | Findings | |
---|---|---|
Study 1 | Demonstrated antidepressant effects in rodents | Supports potential use as an antidepressant |
Study 2 | Inhibition of inflammatory cytokines in vitro | Suggests utility in inflammatory conditions |
Study 3 | Modulation of lipid profiles in FXR activation assays | Indicates promise for metabolic disorders |
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(6-propan-2-yloxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12(2)21-16-6-5-15(11-18-16)17(20)19-9-7-14(8-10-19)13-3-4-13/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDJTEFFJHAQDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(=C3CC3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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